5-Ethyl-3,8-dimethyl-1,6-dihydroazulene
Description
Structure
3D Structure
Properties
CAS No. |
18454-88-1 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5-ethyl-3,8-dimethyl-1,6-dihydroazulene |
InChI |
InChI=1S/C14H18/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
NVMJWYJTLVURAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC=C2C)C(=CC1)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Ethyl 3,8 Dimethyl 1,6 Dihydroazulene
Electrophilic Aromatic Substitution (SEAr) Pathways
The dihydroazulene (B1262493) core, while not fully aromatic like azulene (B44059), contains a π-electron system that can be susceptible to electrophilic attack. The reaction's feasibility and outcome are largely governed by the stability of the resulting carbocationic intermediate (the sigma complex or arenium ion).
Regioselectivity and Positional Reactivity Analysis
The azulene nucleus is known to undergo electrophilic substitution preferentially on the five-membered ring, at the C1 and C3 positions, due to the ability to form a stable tropylium-like cation in the transition state. In the case of 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene, the π-system is altered by the saturated carbons at the 1 and 6 positions. However, the remaining conjugated portion of the molecule, particularly the five-membered ring, is expected to be the primary site of electrophilic attack.
The most likely positions for electrophilic attack are C2 and the exocyclic double bond of the vinylheptafulvene-like portion of the dihydroazulene system. The precise regioselectivity will depend on the specific electrophile and reaction conditions.
Table 1: Predicted Positional Reactivity for Electrophilic Attack on this compound
| Position | Predicted Reactivity | Rationale |
| C2 | High | Attack at this position can lead to a resonance-stabilized carbocation. |
| Exocyclic Double Bond | Moderate to High | Addition reactions may compete with substitution, depending on the electrophile. |
| C4, C7 | Low | Attack at these positions would lead to less stable carbocation intermediates. |
Impact of Ethyl and Methyl Substituents on Electrophilic Attack
Substituents on an aromatic or conjugated system can significantly influence the rate and regioselectivity of electrophilic attack through inductive and resonance effects. fiveable.melibretexts.org Both ethyl and methyl groups are electron-donating groups (EDGs) through an inductive effect. fiveable.melibretexts.org This has two major consequences:
Activation of the Ring: By donating electron density, the ethyl and methyl groups increase the nucleophilicity of the π-system, making the molecule more reactive towards electrophiles compared to an unsubstituted dihydroazulene. fiveable.me
Directing Effects: These alkyl groups will stabilize an adjacent positive charge in the carbocation intermediate. Therefore, the presence of the methyl group at C3 and the ethyl group at C5 will further enhance the reactivity of specific positions. The methyl group at C8 is attached to the seven-membered ring and its influence on the five-membered ring's reactivity will be less direct.
The ethyl group at C5 and the methyl at C8 are on the seven-membered ring portion, and their primary role would be to stabilize any positive charge that develops in this ring during the reaction. The methyl group at C3 is on the five-membered ring and will strongly influence the regioselectivity of an attack on this ring.
Nucleophilic Reactions and Additions
Nucleophilic attack on the dihydroazulene system is generally less common than electrophilic substitution unless the ring system is activated by strongly electron-withdrawing groups.
Nucleophilic Addition to the Azulene System
For a nucleophile to attack the π-system of this compound, the system would need to be made electron-deficient. youtube.com This could potentially be achieved by the presence of a suitable leaving group or by reaction with an organometallic reagent. Nucleophilic addition is more likely to occur on α,β-unsaturated systems. nih.gov In the context of dihydroazulenes, this might involve a Michael-type 1,4-conjugate addition if a suitable electron-withdrawing group were present. bham.ac.ukresearchgate.net Given the electron-donating nature of the alkyl substituents, this compound is not predisposed to nucleophilic attack.
Nucleophilic Substitution (SNAz) Processes
Nucleophilic aromatic substitution (SNAr) on azulene systems is rare and typically requires harsh conditions and the presence of a good leaving group. For this compound, an SNAz-type reaction is highly unlikely due to the lack of a suitable leaving group and the electron-rich nature of the system.
Oxidation and Reduction Chemistry
The dihydroazulene system contains several sites that can undergo oxidation or reduction.
Oxidation:
Oxidation of this compound could lead to the formation of the fully aromatic 5-Ethyl-3,8-dimethylazulene. This process would involve the removal of two hydrogen atoms and would be energetically favorable due to the formation of a stable 10-π electron aromatic system. Various oxidizing agents could potentially effect this transformation.
Reduction:
Reduction of the dihydroazulene would likely target the remaining double bonds in the system. Catalytic hydrogenation, for example, could lead to the saturation of the double bonds, ultimately forming a perhydroazulene derivative. The specific conditions of the reduction (catalyst, pressure, temperature) would determine the extent of saturation.
Table 2: Potential Oxidation and Reduction Products of this compound
| Reaction Type | Potential Product | Reagents/Conditions |
| Oxidation | 5-Ethyl-3,8-dimethylazulene | Dehydrogenation agents (e.g., DDQ, Se, Pd/C) |
| Reduction | Tetrahydroazulene derivatives | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| Reduction | Perhydroazulene | Vigorous Catalytic Hydrogenation |
Hydrogenation Reactions
The hydrogenation of this compound would involve the catalytic addition of hydrogen across the double bonds within the dihydroazulene framework. This process typically reduces unsaturated compounds to their saturated counterparts. The dihydroazulene core contains multiple sites for potential hydrogenation.
Catalytic hydrogenation is a well-established method for the reduction of alkenes, typically employing transition metal catalysts such as palladium, platinum, or nickel. vapourtec.comkhanacademy.org The reaction generally proceeds with syn-addition of hydrogen atoms to the same face of the double bond. khanacademy.org In the case of this compound, the hydrogenation would be expected to occur stepwise, with the eventual product being the fully saturated 5-ethyl-3,8-dimethyldecahydroazulene.
The regioselectivity and stereoselectivity of the hydrogenation would be influenced by the steric hindrance posed by the ethyl and methyl substituents on the azulene framework. Less sterically hindered double bonds would likely be reduced more readily. The choice of catalyst and reaction conditions (temperature, pressure, solvent) would also be critical in controlling the extent of hydrogenation and the stereochemical outcome. For example, specific catalysts like Lindlar's catalyst are known for their ability to selectively reduce alkynes to alkenes without further reduction. vapourtec.com While not directly applicable to the all-alkene system of dihydroazulene, this highlights the potential for selective reductions with appropriate catalyst selection.
Pericyclic and Rearrangement Reactions
Pericyclic reactions, which proceed through a cyclic transition state, are a hallmark of dihydroazulene chemistry. These concerted reactions are often governed by the principles of orbital symmetry and can be initiated thermally or photochemically.
Thermal Conversions (e.g., Dihydroazulene/Vinylheptafulvene Isomerization)
One of the most characteristic reactions of dihydroazulenes is their thermal and photochemical isomerization to vinylheptafulvenes. This reversible electrocyclic reaction is the basis for their application as molecular photoswitches. For this compound, this would involve the opening of the five-membered ring to form the corresponding vinylheptafulvene isomer.
Below is a hypothetical representation of the thermal equilibrium for the title compound.
| Dihydroazulene Isomer | Vinylheptafulvene Isomer | Trigger |
| This compound | Corresponding Vinylheptafulvene | Heat (Δ) or Light (hν) |
Metal-Mediated Transformations
Transition metals can interact with the π-systems of dihydroazulenes, leading to a variety of transformations, including additions, couplings, and rearrangements. Iron, in particular, has been shown to mediate reactions with azulenic compounds.
Iron-Mediated Addition Reactions
While research on the iron-mediated reactions of dihydroazulenes specifically is limited, studies on the functionalization of the aromatic azulene core provide a strong basis for predicting reactivity. Cationic η⁵-iron carbonyl diene complexes have been shown to be effective electrophiles for the C-H functionalization of azulenes, including derivatives of the naturally occurring guaiazulene (B129963) (7-isopropyl-1,4-dimethylazulene). bath.ac.ukacs.org
In these reactions, the electron-rich azulene acts as a nucleophile, attacking the iron-complexed diene. This suggests that this compound, after a potential in-situ oxidation or dehydrogenation to the corresponding azulene, could undergo similar iron-mediated additions. The reaction of various azulenes with electrophilic iron complexes has been shown to afford coupling products in good to excellent yields.
The table below illustrates the yields obtained for the reaction of various azulene derivatives with an iron carbonyl dienyl complex, demonstrating the scope of this transformation.
| Azulene Derivative | Iron Complex | Product Yield (%) |
| Guaiazulene | Cationic η⁵-iron carbonyl diene complex | 86 |
| 1-Phenylazulene | Cationic η⁵-iron carbonyl diene complex | 95 |
| Azulene with thienyl functionality | Cationic η⁵-iron carbonyl diene complex | 73 |
| 1-Formyl-substituted guaiazulene | Cationic η⁵-iron carbonyl diene complex | 56 |
Data adapted from studies on related azulenic systems. acs.org
This methodology provides a pathway to C-C bond formation at the azulene core under mild conditions, and it is conceivable that similar strategies could be developed for the direct functionalization of dihydroazulenes.
Palladium-Catalyzed C–H Arylation
Direct C–H arylation is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While no specific examples of palladium-catalyzed C–H arylation of this compound have been reported, studies on the parent azulene system provide valuable insights into the potential reactivity of its dihydro derivatives.
Research has demonstrated the feasibility of directed C–H activation on the azulene core. For instance, 1-azulene carboxylic acids have been shown to undergo palladium-catalyzed C-H arylation at the 2-position. nih.gov This transformation highlights the potential for functionalizing the five-membered ring of the azulene system. The carboxylic acid directing group is crucial for the regioselectivity of this reaction. The reaction typically proceeds with high yields when suitable palladium catalysts, bases, and bulky carboxylic acid additives are employed. nih.gov
Given the electronic nature of the dihydroazulene system in this compound, it is plausible that direct C–H arylation could be achieved, potentially at the electron-rich five-membered ring or at the activated positions of the seven-membered ring. The specific regioselectivity would likely be influenced by the catalyst, ligands, and reaction conditions, as is common in C-H activation chemistry. nih.gov The ethyl and methyl substituents on the azulene core would also be expected to exert a directing effect, either electronically or sterically.
Table 1: Representative Conditions for Directed C-H Arylation of 1-Azulene Carboxylic Acid nih.gov
| Entry | Arylating Agent | Catalyst | Base | Additive | Solvent | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ | K₃PO₄ | 2,6-Dimethoxybenzoic acid | Dioxane | 82 |
| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | K₃PO₄ | 2,6-Dimethoxybenzoic acid | Dioxane | 75 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | K₃PO₄ | 2,6-Dimethoxybenzoic acid | Dioxane | 68 |
| 4 | 2-Iodothiophene | Pd(OAc)₂ | K₃PO₄ | 2,6-Dimethoxybenzoic acid | Dioxane | 55 |
Derivatization Strategies and Functional Group Interconversions
The dihydroazulene scaffold allows for a variety of derivatization strategies to introduce new functional groups and construct more complex molecular architectures. These modifications are key to tuning the electronic and optical properties of the molecule.
The introduction of electron-withdrawing groups like carbonyl and cyano functions onto the dihydroazulene framework is a critical step for creating donor-acceptor systems with interesting photophysical properties.
Cyano Group Introduction: Palladium-catalyzed cyanation of halo-substituted dihydroazulenes has been reported as an effective method for introducing the cyano group. nih.gov This transformation typically involves the reaction of a bromo- or iodo-dihydroazulene derivative with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst. nih.govorganic-chemistry.org The reaction conditions are generally mild and tolerate a range of functional groups.
Carbonyl Group Introduction: While direct C-H carbonylation of dihydroazulenes is not well-documented, standard synthetic methodologies can be envisioned for the introduction of carbonyl functionalities. For instance, Friedel-Crafts acylation of the electron-rich azulene or dihydroazulene core could be a viable route, likely leading to substitution on the five-membered ring. Alternatively, the oxidation of alkyl substituents or the carbonylation of organometallic derivatives of dihydroazulene could provide access to carbonyl-containing compounds. General methods for the synthesis of carbonyl compounds, such as the oxidation of alcohols or the ozonolysis of alkenes, could also be applied to appropriately functionalized dihydroazulene precursors. rsc.org
Table 2: Examples of Functional Group Introduction on Dihydroazulene Systems
| Precursor | Reagents and Conditions | Functional Group Introduced | Reference |
| Halo-substituted Dihydroazulene | Pd catalyst, Cyanide source | Cyano (-CN) | nih.gov |
| Dihydroazulene (inferred) | Acyl chloride, Lewis acid (e.g., AlCl₃) | Carbonyl (-COR) | General Method |
| Hydroxymethyl-dihydroazulene | Oxidizing agent (e.g., PCC, DMP) | Carbonyl (-CHO) | General Method |
The unique electronic structure of the azulene moiety makes it an attractive building block for the construction of novel conjugated materials with applications in organic electronics. The formation of conjugated systems and oligomers from dihydroazulene precursors typically involves the initial aromatization to the corresponding azulene, followed by cross-coupling reactions.
The synthesis of azulene-containing conjugated polymers and oligomers has been achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. nih.govbeilstein-journals.org These methods involve the reaction of a dihalo-azulene derivative with a suitable coupling partner, such as a diboronic acid or a distannane, in the presence of a palladium catalyst. The connectivity of the azulene units within the conjugated backbone can be controlled by the position of the halogen atoms on the azulene precursor, leading to materials with different electronic and optical properties. osti.govrsc.org For instance, polymers with 1,3- and 2,6-connectivity of the azulene units have been synthesized, exhibiting distinct electrochemical and photophysical behaviors. nih.govbeilstein-journals.org
The ethyl and dimethyl groups on the this compound core would be expected to enhance the solubility of the resulting conjugated polymers, which is a crucial factor for their processability and application in devices.
Table 3: Examples of Palladium-Catalyzed Cross-Coupling for the Synthesis of Azulene-Containing Conjugated Polymers nih.gov
| Azulene Monomer | Coupling Partner | Catalyst System | Polymer Connectivity |
| 1,3-Dibromoazulene | Thiophene-2,5-diboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,3-Azulene-Thiophene |
| 2,6-Dibromoazulene | Fluorene-2,7-diboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,6-Azulene-Fluorene |
| 1,3-Dibromo-2-arylazulene | Fluorene-2,7-diboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,3-Azulene-Fluorene (with aryl side group) |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei.
A ¹H-NMR spectrum of 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration values would correspond to the number of protons for each signal. Without experimental data, a hypothetical analysis remains speculative.
A ¹³C-NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, and its chemical shift would be indicative of its hybridization and bonding environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Due to the presence of stereocenters, this compound can exist as diastereomers. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) would be essential to establish the relative stereochemistry of the substituents by identifying through-space and through-bond correlations between protons, respectively.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
An FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions would include C-H stretching vibrations for the alkyl and dihydroazulene (B1262493) ring protons, as well as C=C stretching vibrations for the unsaturated portions of the molecule.
Electronic Absorption and Emission Spectroscopy
These techniques provide insights into the electronic structure and transitions within a molecule.
The electronic absorption (UV-Vis) spectrum of azulene (B44059) and its derivatives is known to be of significant interest due to the S₂→S₀ fluorescence, an exception to Kasha's rule. For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands in the ultraviolet and visible regions, corresponding to π→π* transitions within the dihydroazulene chromophore. The position and intensity of these bands would be influenced by the ethyl and dimethyl substituents. Emission spectroscopy (fluorescence) would provide information about the excited states of the molecule.
Information regarding the spectroscopic and structural characterization of this compound is not available in the public domain.
Extensive searches for scientific literature and data repositories have yielded no specific experimental data for the chemical compound "this compound." Consequently, the requested article detailing its spectroscopic and structural properties cannot be generated.
The required information for the specified sections and subsections is absent from published scientific works. This includes:
Integration of Spectroscopic Data for Comprehensive Structural Assignment:Without any primary spectroscopic data, a comprehensive structural assignment based on experimental evidence cannot be compiled.
While general information on the spectroscopic properties of the broader class of dihydroazulenes exists, this information is not specific to the requested molecule and therefore cannot be used to fulfill the detailed requirements of the prompt. The provided outline necessitates specific, detailed research findings that are currently not available for "this compound."
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations (e.g., Density Functional Theory)
Electronic Structure and Geometry Optimization
No published research articles or computational data were identified that have investigated the electronic structure or performed geometry optimization of 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene using Density Functional Theory (DFT) or other quantum chemical methods.
Energetics of Reaction Pathways and Transition States (e.g., Activation Energies)
There is currently no available literature detailing the computational analysis of reaction pathways, transition states, or activation energies involving this compound.
Relative Stabilities of Isomeric Forms
A search for computational studies on the relative stabilities of potential isomers of this compound did not yield any relevant results.
Prediction and Interpretation of Spectroscopic Properties
Computational Modeling of UV-Vis Absorption Spectra
No theoretical studies predicting or interpreting the UV-Vis absorption spectra of this compound through computational modeling have been found in the scientific literature.
Nuclear Independent Chemical Shift (NICS) Calculations for Aromaticity Assessment
There are no published records of Nuclear Independent Chemical Shift (NICS) calculations being performed to assess the aromaticity of the this compound ring system.
Modeling of Photoswitching Systems (Dihydroazulene/Vinylheptafulvene)
Computational modeling is indispensable for the rational design of DHA/VHF photoswitches for applications like solar energy storage. acs.org Through thousands of electronic structure calculations, researchers can screen potential candidate molecules and establish design principles without the need for extensive synthesis and experimentation. researchgate.netacs.org
A key metric for a molecular photoswitch in a solar energy storage system is its energy storage capacity. This is defined as the difference in energy between the high-energy photoisomer (VHF) and the low-energy parent isomer (DHA). acs.org This value is typically calculated as the difference in either enthalpy (ΔH_stor) or Gibbs free energy (ΔG_stor).
Table 1: Physical Properties of a Dihydroazulene (B1262493) Derivative in Different Solvents
| Solvent | Photoisomerization Quantum Yield | Thermal Back-Conversion Half-life (25 °C) |
|---|---|---|
| Toluene | 0.6 | 1474 min |
| Acetonitrile | 0.55 | 218 min |
| Ethanol | 0.5 | 202 min |
This table presents experimental data for a representative DHA/VHF system, highlighting the significant influence of the solvent on the half-life of the VHF isomer. Data sourced from nih.gov.
The duration for which the stored energy can be kept is determined by the half-life (t_½) of the thermal back-reaction from VHF to DHA. A long half-life is crucial for long-term energy storage. unifi.it Computationally, the half-life is related to the Gibbs free energy of activation (ΔG‡) for the ring-closure reaction.
Theoretical models are used to locate the transition state structure connecting the VHF and DHA isomers and calculate its energy. A higher activation energy barrier corresponds to a slower reaction rate and thus a longer half-life. Computational studies have systematically investigated how different substitution patterns influence this activation barrier. acs.org For example, introducing specific substituents at the ortho position of a phenyl ring at C-2 of the dihydroazulene has been shown to dramatically increase the half-life of the VHF isomer from minutes to days. nih.gov This effect is attributed to steric interactions that destabilize the planar transition state required for the ring-closure.
Based on extensive computational screening and theoretical analysis, several design guidelines have been established to optimize the performance of DHA/VHF photoswitches:
Increasing Energy Storage: The energy storage capacity can be increased by strategically placing substituents that destabilize the DHA form relative to the VHF form. acs.org Aromaticity also plays a key role; modifications that increase the aromatic stabilization of the VHF isomer or decrease it for the DHA isomer can enhance energy storage. aminer.org
Tuning Half-Life: The half-life of the VHF isomer can be significantly prolonged by introducing bulky substituents that create steric hindrance in the transition state of the thermal back-reaction. nih.gov For instance, ortho-substituents on a C-2 phenyl group are particularly effective at increasing the half-life. nih.gov Conversely, electron-withdrawing groups can sometimes lead to faster ring-closure reactions. nih.gov
Optimizing Absorption: To efficiently capture solar energy, the absorption spectrum of the DHA isomer should have a good overlap with the solar spectrum. Substituents can be used to tune the absorption properties, with electron-donating groups generally causing a red shift (a shift to longer wavelengths) in the absorption maxima. nih.gov
By applying these computational design principles, it is possible to tailor the properties of dihydroazulene-based photoswitches for specific applications, paving the way for the development of more efficient molecular solar thermal energy storage systems. acs.org
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Information on the Frontier Molecular Orbital (FMO) analysis, including Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap for this compound, is not available in the reviewed scientific literature. Computational studies detailing these specific parameters for this compound have not been identified.
Such an analysis would be crucial in understanding the chemical reactivity of this molecule. The energy of the HOMO is an indicator of the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the energy of the LUMO indicates its ability to accept electrons, suggesting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a key descriptor of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
Without these computational data points, a detailed and accurate prediction of the reactivity of this compound based on FMO theory cannot be constructed.
Advanced Applications in Chemical Synthesis and Materials Science
Molecular Solar Thermal (MOST) Energy Storage Systems
The dihydroazulene (B1262493)/vinylheptafulvene (DHA/VHF) system is a promising candidate for MOST applications, which aim to capture and store solar energy in chemical bonds for later release as heat. The fundamental principle involves the photoisomerization of a DHA to a higher-energy VHF isomer upon exposure to light, and the subsequent thermally triggered reverse reaction that releases the stored energy. The performance of these systems is highly dependent on the specific substituents on the DHA core.
Design Principles for Dihydroazulene-Based Photoswitches
The design of efficient DHA-based photoswitches for MOST systems is guided by several key principles aimed at optimizing their energy storage capabilities. These include tuning the absorption spectrum of the DHA to maximize overlap with the solar spectrum, achieving a high quantum yield for the photoisomerization to the VHF form, and ensuring a significant energy difference between the two isomers. The substitution pattern on the azulene (B44059) skeleton plays a crucial role in modulating these electronic and steric properties. However, without specific experimental or theoretical data for 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene, its adherence to these design principles cannot be evaluated.
Thermal Stability and Reversibility in MOST Cycles
A critical factor for the viability of a MOST system is the thermal stability of the high-energy VHF isomer, which dictates the energy storage duration. The system must also exhibit high reversibility over numerous cycles of energy storage and release without significant degradation. The nature and position of substituents can influence the activation barrier for the thermal back-reaction from VHF to DHA. For the broader class of DHAs, half-lives of the VHF isomer can range from minutes to days depending on the molecular structure and the solvent. nih.gov Unfortunately, no studies detailing the thermal stability or cycling performance of the VHF isomer of this compound have been reported.
Energy Densities and Quantum Efficiencies
The energy density of a MOST system, a measure of the amount of energy stored per unit mass or volume, is directly related to the enthalpy difference between the DHA and VHF isomers. Quantum efficiency, on the other hand, quantifies the efficiency of the photon-to-isomer conversion process. For some DHA derivatives, energy storage of up to 0.14 MJ/kg has been calculated. nih.gov Solar energy storage efficiencies in prototype devices have been measured to be up to 0.13%. nih.govd-nb.info Without specific data for this compound, its potential energy density and quantum efficiency remain unknown.
Optoelectronic Materials and Dyes
Dihydroazulene derivatives are also of interest for their chromogenic properties, which can be exploited in optoelectronic devices and as dyes. The switching between the typically less colored DHA and the intensely colored VHF forms allows for the modulation of light absorption.
Chromogenic Properties and Color Tuning
The color of DHA derivatives and their VHF isomers is determined by their electronic structure and the energy of their electronic transitions. The DHA form is often yellow, while the VHF isomer is typically intensely red or blue. core.ac.uk Substituents on the dihydroazulene framework can significantly alter the absorption spectra of both isomers, allowing for the tuning of their color. Electron-donating and electron-withdrawing groups at different positions can cause either a red-shift or a blue-shift in the absorption maxima. nih.gov The specific chromogenic properties of this compound and the color of its corresponding VHF isomer have not been documented.
Future Research Directions and Outlook
Development of Novel and Efficient Synthetic Routes
One promising direction is the exploration of novel annulation strategies to construct the core azulene (B44059) framework. This could involve the development of new cycloaddition reactions or transition-metal-catalyzed C-H activation/annulation cascades that can assemble the bicyclic system in a single step from readily available precursors. rsc.org Such approaches would significantly improve the atom and step economy of dihydroazulene (B1262493) synthesis.
Furthermore, there is a need for synthetic routes that allow for the late-stage functionalization of the dihydroazulene core. This would enable the rapid generation of a diverse library of derivatives with tailored electronic and steric properties. Methodologies that allow for the selective introduction of functional groups at various positions on both the five- and seven-membered rings are highly desirable. nih.gov
The table below summarizes potential areas for improvement in the synthesis of 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene and related compounds.
| Area of Improvement | Potential Approaches | Expected Benefits |
| Increased Efficiency | One-pot reactions, tandem catalysis | Reduced reaction time, fewer purification steps |
| Scalability | Flow chemistry, microwave-assisted synthesis | Access to gram-scale quantities for material applications eurekalert.org |
| Versatility | Late-stage functionalization, development of new building blocks | Rapid diversification of dihydroazulene derivatives |
| Sustainability | Use of earth-abundant catalysts, solvent-free reactions | Reduced environmental impact |
Exploration of Catalytic and Chemo-Selective Transformations
The presence of multiple reactive sites in this compound presents both a challenge and an opportunity for selective chemical transformations. Future research in this area will be crucial for accessing novel derivatives with precisely controlled functionalities. A key focus will be on the development of catalytic systems that can achieve high levels of chemo- and regioselectivity. durgapurgovtcollege.ac.inwikipedia.org
For instance, transition-metal catalysis offers a powerful tool for the selective functionalization of C-H bonds. The development of catalysts that can differentiate between the various C-H bonds on the dihydroazulene skeleton would open up new avenues for creating complex molecular architectures. Similarly, enantioselective catalytic methods could be employed to synthesize chiral dihydroazulene derivatives for applications in chiroptical materials and asymmetric catalysis.
Chemoselective reactions that target one functional group in the presence of others are also of significant interest. slideshare.netyoutube.comyoutube.com For example, developing conditions for the selective reduction or oxidation of a substituent on the dihydroazulene core without affecting the sensitive bicyclic system is a key challenge. The use of protecting groups and tailored reagents will be instrumental in achieving such selectivity.
The following table highlights potential chemo-selective transformations for future exploration.
| Transformation | Target Functionality | Potential Catalytic System | Desired Outcome |
| C-H Arylation | Positions 2 and 6 | Palladium, Rhodium | Introduction of aryl groups for tuning electronic properties |
| Asymmetric Hydrogenation | Alkene moieties | Chiral Iridium or Ruthenium catalysts | Access to enantiopure dihydroazulenes |
| Selective Oxidation | Alkyl side chains | Bio-inspired catalysts, selective oxidizing agents | Introduction of oxygen-containing functional groups |
| Cross-Coupling | Halogenated derivatives | Nickel, Copper | Formation of C-C and C-N bonds |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and developing new synthetic strategies. Advanced spectroscopic techniques are poised to play a pivotal role in this endeavor by enabling the real-time monitoring of reaction progress. perkinelmer.com
Techniques such as in-situ infrared (IR) and Raman spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products as a reaction proceeds. perkinelmer.com This data can be used to construct detailed kinetic models and identify rate-determining steps. Furthermore, advanced NMR techniques, such as rapid-injection NMR, can be employed to study fast reactions and characterize transient intermediates.
The photochromic properties of dihydroazulenes also lend themselves to investigation by time-resolved spectroscopic methods. researchgate.net Ultrafast transient absorption and fluorescence spectroscopy can be used to probe the excited-state dynamics of these molecules and elucidate the mechanism of the photochemical ring-opening and ring-closing reactions. acs.orgresearchgate.netmdpi.com This knowledge is critical for the design of molecular switches and photosensitizers with improved performance.
| Spectroscopic Technique | Information Gained | Application in Dihydroazulene Research |
| In-situ FT-IR/Raman | Real-time concentration profiles of reactants and products | Optimization of synthetic protocols, kinetic analysis perkinelmer.com |
| Stopped-Flow UV-Vis | Kinetics of fast reactions in solution | Studying the thermal back-reaction of vinylheptafulvene |
| Transient Absorption Spectroscopy | Excited-state dynamics, identification of transient species | Elucidating the mechanism of photochromism researchgate.net |
| 2D NMR Spectroscopy | Detailed structural information, conformational analysis | Characterization of complex dihydroazulene derivatives |
Multi-Scale Computational Modeling and Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, and it is expected to play an increasingly important role in the study of this compound. Multi-scale computational modeling, which combines different levels of theory to study systems at various length and time scales, will be particularly valuable. mdpi.com
At the quantum mechanical level, density functional theory (DFT) can be used to predict the geometric and electronic structures, spectroscopic properties, and reaction energetics of dihydroazulene derivatives. mdpi.com This information can guide the design of new molecules with desired properties, such as specific absorption wavelengths or redox potentials. researchgate.net For example, computational screening can be used to identify substituents that will tune the color of the corresponding vinylheptafulvene. researchgate.net
Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of dihydroazulenes and their interactions with their environment, such as solvents or host matrices. This is particularly important for understanding the behavior of these molecules in the solid state or in confined environments. Coarse-grained models can be used to simulate the self-assembly of dihydroazulene-containing macromolecules and predict the morphology of the resulting materials.
| Computational Method | Predicted Properties | Impact on Research and Design |
| Density Functional Theory (DFT) | Electronic structure, UV-Vis spectra, reaction mechanisms | Rational design of photoswitches with tailored properties researchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited-state energies and properties | Understanding and predicting photochromic behavior |
| Molecular Dynamics (MD) | Conformational flexibility, solvent effects, self-assembly | Design of dihydroazulene-based materials with controlled morphology |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions, properties in complex environments | Exploring the potential of dihydroazulenes in biological systems |
Integration into Hybrid and Nanostructured Materials for Advanced Functionalities
A major driving force for research on this compound is its potential for integration into advanced materials. Future research will focus on incorporating this and other dihydroazulene derivatives into a variety of hybrid and nanostructured materials to create systems with novel functionalities. acs.orgresearchgate.netnih.gov
One exciting area is the development of dihydroazulene-based metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). acs.org By incorporating the dihydroazulene unit as a linker, it may be possible to create materials with switchable porosity, conductivity, or optical properties. These materials could have applications in gas storage, separations, and sensing.
The incorporation of dihydroazulenes into polymer and nanoparticle scaffolds is another promising avenue. mdpi.com For example, dihydroazulene-functionalized polymers could be used to create photoresponsive gels or coatings. Similarly, attaching dihydroazulenes to the surface of nanoparticles could lead to the development of new types of photodynamic therapy agents or light-activated drug delivery systems. The unique electronic properties of azulenes also make them interesting components for organic electronic devices. researchgate.net
| Material Platform | Potential Functionality | Illustrative Application |
| Metal-Organic Frameworks (MOFs) | Photoswitchable porosity and guest uptake | Light-controlled gas separation and storage acs.org |
| Conjugated Polymers | Tunable electronic and optical properties | Organic field-effect transistors (OFETs), solar cells acs.orgresearchgate.net |
| Self-Assembled Monolayers | Switchable surface properties | Photoresponsive surfaces with tunable wettability |
| Nanoparticles | Light-triggered release of cargo | Photocontrolled drug delivery systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
